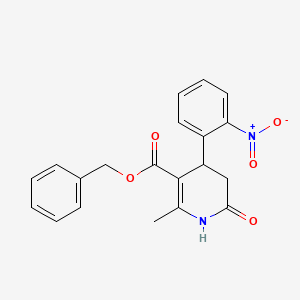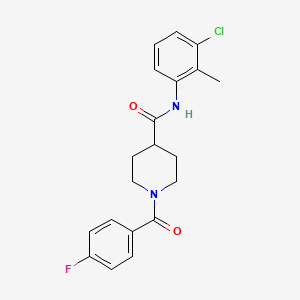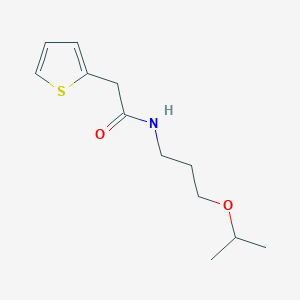![molecular formula C17H17N3O2S B5236625 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione, commonly known as DPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPT is a member of the family of pyrrolidinedione compounds and is known to exhibit a broad range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
DPT has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its use as an anticonvulsant. DPT has been shown to exhibit anticonvulsant activity in animal models and has been suggested as a potential treatment for epilepsy. Additionally, DPT has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of DPT is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. DPT has been shown to enhance the activity of GABA receptors, which can lead to a reduction in neuronal excitability and a decrease in the likelihood of seizures.
Biochemical and Physiological Effects:
DPT has been shown to exhibit a broad range of biochemical and physiological effects. In addition to its anticonvulsant activity, DPT has been shown to have anxiolytic, sedative, and analgesic properties. DPT has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DPT is its broad range of potential therapeutic applications. Additionally, DPT has been shown to have a low toxicity profile, which makes it an attractive candidate for further research. However, the synthesis of DPT is a complex process that requires specialized equipment and expertise, which can limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on DPT. One area of research is the development of more efficient synthesis methods to increase the availability of DPT for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of DPT and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of DPT in humans, which could lead to the development of new treatments for neurological and inflammatory diseases.
Conclusion:
In conclusion, DPT is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of DPT is a complex process that requires specialized equipment and expertise. DPT has been shown to exhibit a broad range of biochemical and physiological effects, including anticonvulsant, anxiolytic, sedative, and analgesic properties. There are several potential future directions for research on DPT, including the development of more efficient synthesis methods, further studies on its mechanism of action, and research on its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of DPT involves the reaction of 4,6-dimethyl-2-thiouracil with 4-methylphenylacetic acid in the presence of a base. The resulting product is then subjected to cyclization to form the pyrrolidinedione ring. The final step involves the introduction of a thioether group to the pyrimidine ring. The synthesis of DPT is a complex process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-4-6-13(7-5-10)20-15(21)9-14(16(20)22)23-17-18-11(2)8-12(3)19-17/h4-8,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWMYBIIZOBSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323035 | |
| Record name | 3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
CAS RN |
317324-82-6 | |
| Record name | 3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3'-methoxy-2-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5236545.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5236559.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)
![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)

![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)
